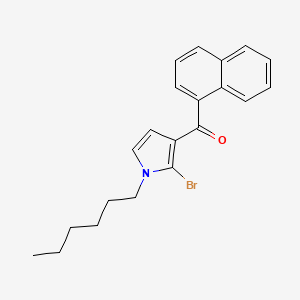
DechloroAsenapineEthanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DechloroAsenapineEthanedioate is a derivative of asenapine, a second-generation antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the removal of a chlorine atom from the asenapine molecule and the addition of ethanedioate (oxalate) as a counterion. The modification aims to enhance the pharmacological properties and reduce potential side effects associated with the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DechloroAsenapineEthanedioate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of dechloroasenapine, which involves the selective removal of a chlorine atom from asenapine.
Formation of Ethanedioate Salt: Dechloroasenapine is then reacted with ethanedioic acid (oxalic acid) under controlled conditions to form the ethanedioate salt. This reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dechloroasenapine are synthesized using optimized reaction conditions to ensure high yield and purity.
Crystallization: The ethanedioate salt is crystallized from the reaction mixture, followed by filtration and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
DechloroAsenapineEthanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
DechloroAsenapineEthanedioate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorine removal on the pharmacological properties of asenapine derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to asenapine.
Industry: Utilized in the development of new antipsychotic medications with improved efficacy and safety profiles.
作用機序
DechloroAsenapineEthanedioate exerts its effects by interacting with various neurotransmitter receptors in the brain, including:
Serotonin Receptors (5-HT1A, 5-HT2A): Acts as an antagonist, reducing serotonin activity.
Dopamine Receptors (D2): Acts as an antagonist, reducing dopamine activity.
Histamine Receptors (H1): Acts as an antagonist, contributing to its sedative effects.
The compound’s mechanism of action involves blocking these receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels in the brain.
類似化合物との比較
Similar Compounds
Asenapine: The parent compound with a chlorine atom.
Olanzapine: Another second-generation antipsychotic with a similar receptor profile.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia.
Uniqueness
DechloroAsenapineEthanedioate is unique due to the removal of the chlorine atom, which may result in a different pharmacokinetic and pharmacodynamic profile. This modification aims to reduce side effects and improve the therapeutic index compared to asenapine.
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2R,6R)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene;oxalic acid |
InChI |
InChI=1S/C17H17NO.C2H2O4/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18;3-1(4)2(5)6/h2-9,14-15H,10-11H2,1H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
InChIキー |
KOKDXGWEPSYGBZ-YYLIZZNMSA-N |
異性体SMILES |
CN1C[C@@H]2[C@@H](C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
正規SMILES |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
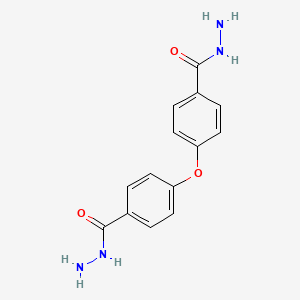
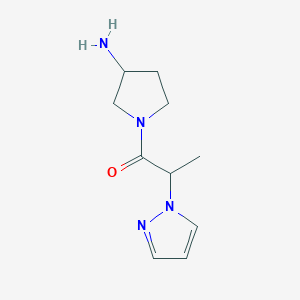
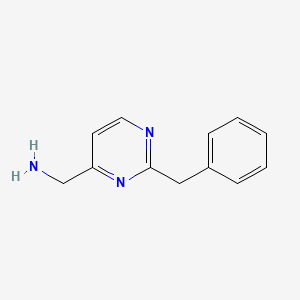
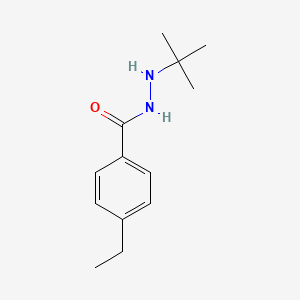
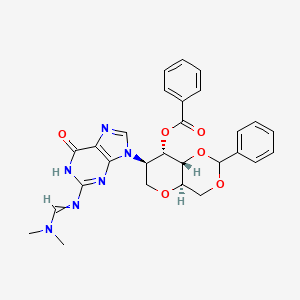
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)

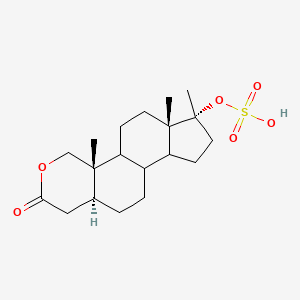
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
